(2-Chloro-4-methylphenyl)methanethiol
Description
(2-Chloro-4-methylphenyl)methanethiol is a substituted aromatic thiol characterized by a chlorinated and methylated benzene ring attached to a methanethiol (-CH₂SH) group. The chlorine atom at the ortho position and the methyl group at the para position impart distinct electronic and steric properties to the molecule. These substituents influence its reactivity, solubility, and interactions in biological or chemical systems.
Properties
Molecular Formula |
C8H9ClS |
|---|---|
Molecular Weight |
172.68 g/mol |
IUPAC Name |
(2-chloro-4-methylphenyl)methanethiol |
InChI |
InChI=1S/C8H9ClS/c1-6-2-3-7(5-10)8(9)4-6/h2-4,10H,5H2,1H3 |
InChI Key |
KFUKQIJXSWCBIA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)CS)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Electronic Differences
The following table summarizes key structural analogs and their substituent effects:
Substituent Effects :
- Chlorine vs.
- Methyl Group: The para-methyl group enhances steric bulk and lipophilicity, which may reduce volatility and improve stability in non-polar environments compared to simpler methanethiols .
Industrial and Environmental Impact
- Synthetic Utility : The chlorine and methyl groups in this compound make it a candidate for synthesizing sulfides or thioethers in asymmetric catalysis, whereas fluorinated analogs are preferred in medicinal chemistry due to metabolic stability .
Research Findings and Gaps
- Synthetic Pathways : Evidence on synthesis routes for this compound is lacking, though similar thiols (e.g., (2-Fluorophenyl)methanethiol) are commercially available for research applications .
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